3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide
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Overview
Description
3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridazinone core, and an azetidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the fluorophenyl and azetidine carboxamide groups. Common synthetic routes may involve:
Formation of the Dihydropyridazinone Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through various coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Attachment of the Azetidine Carboxamide Moiety: This step may involve amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the dihydropyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide include:
- 3-(3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- 1-(2,4-difluorophenyl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c20-14-3-1-2-13(10-14)17-4-5-18(25)24(22-17)16-11-23(12-16)19(26)21-15-6-8-27-9-7-15/h1-5,10,15-16H,6-9,11-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZMZMMXPCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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